molecular formula C8H10BrN B1292103 5-Bromo-2-ethylaniline CAS No. 14922-91-9

5-Bromo-2-ethylaniline

Cat. No. B1292103
Key on ui cas rn: 14922-91-9
M. Wt: 200.08 g/mol
InChI Key: LSDOCARYQOKKKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741806B2

Procedure details

To a solution of 2-ethyl-5-bromo nitrobenzene (9.71 g, 230 mmol) in ethanol (125 ml) is added tin(II) chloride dihydrate (35.72 g, 225.71 mmol), followed by heating at 70° C. for 2 hours. After cooling to room temperature the solution is poured into crushed ice (1 liter) then diluted with ethyl acetate (200 ml). Solid sodium carbonate is cautiously added until pH 7 is achieved, at which stage the viscous mixture is filtered through diatomaceous earth (further washing with ethyl acetate/aqueous sodium carbonate) and the phases separated. After additional extraction of the aqueous phase, all organic phases are combined, dried over anhydrous magnesium sulfate then concentrated in vacuo. The crude oil is purified by flash column chromatography on silica gel (hexane/ethyl acetate 8:2 ratio) to afford 5-bromo-2-ethylaniline (7.89 g) as a brown oil.
Quantity
9.71 g
Type
reactant
Reaction Step One
Quantity
35.72 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][C:4]=1[N+:10]([O-])=O)[CH3:2].O.O.[Sn](Cl)Cl.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C.C(OCC)(=O)C>[Br:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:1][CH3:2])=[C:4]([CH:5]=1)[NH2:10] |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
9.71 g
Type
reactant
Smiles
C(C)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Name
Quantity
35.72 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
ice
Quantity
1 L
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the solution
ADDITION
Type
ADDITION
Details
is poured
FILTRATION
Type
FILTRATION
Details
is filtered through diatomaceous earth (
WASH
Type
WASH
Details
further washing with ethyl acetate/aqueous sodium carbonate) and the phases
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
After additional extraction of the aqueous phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude oil is purified by flash column chromatography on silica gel (hexane/ethyl acetate 8:2 ratio)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(N)C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 7.89 g
YIELD: CALCULATEDPERCENTYIELD 17.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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